Vanilla tincture
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Overview
Description
Vanilla tincture is an alcoholic extract derived from the vanilla bean, primarily from the species Vanilla planifolia. It is widely used as a flavoring agent in culinary applications, as well as in perfumes and pharmaceuticals. The primary active compound in this compound is vanillin, which imparts the characteristic vanilla aroma and flavor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanilla tincture is typically prepared through a process of maceration and percolation. The vanilla beans are cut into small pieces and soaked in a mixture of purified water and alcohol. This mixture is allowed to macerate for about 12 hours in a warm place. Afterward, additional alcohol is added, and the mixture is left to macerate for another three days. The mixture is then transferred to a percolator containing sucrose and slowly percolated using diluted alcohol as the menstruum .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The vanilla beans are processed in large vats, and the maceration and percolation steps are carefully controlled to ensure consistency and quality. The final product is filtered and stored in light-resistant containers to preserve its quality .
Chemical Reactions Analysis
Types of Reactions: Vanillin, the primary component of vanilla tincture, undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Vanillin can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate.
Reduction: Vanillin can be reduced to vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Vanillin can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Major Products:
Oxidation: Vanillic acid
Reduction: Vanillyl alcohol
Substitution: Various substituted vanillin derivatives, depending on the reagents used.
Scientific Research Applications
Vanilla tincture and its primary component, vanillin, have a wide range of scientific research applications:
Chemistry: Vanillin is used as a precursor in the synthesis of various organic compounds.
Biology: Vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Vanillin has been studied for its potential neuroprotective and anticancer properties.
Industry: Vanillin is used in the food industry as a flavoring agent and in the fragrance industry for its pleasant aroma
Mechanism of Action
Vanillin exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. Vanillin also modulates gene expression and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, vanillin has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Vanillin is often compared with other aromatic aldehydes such as ethyl vanillin and coumarin:
Ethyl Vanillin: Similar to vanillin but has a stronger flavor and is used as a synthetic vanilla flavoring.
Coumarin: Found in tonka beans and has a sweet, vanilla-like aroma but is not used in food due to its potential toxicity.
Vanillin is unique due to its natural occurrence in vanilla beans and its wide range of applications in various industries .
Properties
CAS No. |
8047-24-3 |
---|---|
Molecular Formula |
C111H94Cl3F3N18O12 |
Molecular Weight |
2035.4 g/mol |
IUPAC Name |
4-[2-[5-(4-carbamoylphenyl)-2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1,3-dihydroisoquinolin-1-yl]-2-oxoethyl]benzoic acid;3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]-1-[4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-5-(4-nitrophenyl)-1,3-dihydroisoquinolin-2-yl]prop-2-en-1-one;4-[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-1,3-dihydroisoquinolin-5-yl]-N-methylbenzamide |
InChI |
InChI=1S/C38H34ClFN6O3.C37H30ClFN6O5.C36H30ClFN6O4/c1-23-8-10-24(11-9-23)20-32(47)36-29-7-5-6-27(25-12-14-26(15-13-25)37(49)41-4)34(29)38(2,3)21-45(36)33(48)19-16-28-31(46-22-42-43-44-46)18-17-30(39)35(28)40;1-37(2)19-44(31(47)17-14-26-29(45-20-41-42-43-45)16-15-28(38)33(26)39)34(30(46)18-21-6-8-24(9-7-21)36(49)50)27-5-3-4-25(32(27)37)22-10-12-23(13-11-22)35(40)48;1-22-7-9-23(10-8-22)19-31(45)35-28-6-4-5-26(24-11-13-25(14-12-24)44(47)48)33(28)36(2,3)20-42(35)32(46)18-15-27-30(43-21-39-40-41-43)17-16-29(37)34(27)38/h5-19,22,36H,20-21H2,1-4H3,(H,41,49);3-17,20,34H,18-19H2,1-2H3,(H2,40,48)(H,49,50);4-18,21,35H,19-20H2,1-3H3 |
InChI Key |
MCRGBNHNSZXHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)C(=O)NC.CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)[N+](=O)[O-].CC1(CN(C(C2=CC=CC(=C21)C3=CC=C(C=C3)C(=O)N)C(=O)CC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6)C |
Origin of Product |
United States |
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